2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate

Catalog No.
S613940
CAS No.
62414-75-9
M.F
C12H15NO7S
M. Wt
317.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate

CAS Number

62414-75-9

Product Name

2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate

IUPAC Name

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-isothiocyanatooxan-3-yl] acetate

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

InChI

InChI=1S/C12H15NO7S/c1-6(14)18-9-4-17-12(13-5-21)11(20-8(3)16)10(9)19-7(2)15/h9-12H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1

InChI Key

RCHZRAFPHKCWRI-WYUUTHIRSA-N

SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S

Synonyms

2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate, 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate, (alpha-L)-isomer, 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate, (beta-D)-isomer, AITC

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)N=C=S

The exact mass of the compound 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate (CAS 62414-75-9), commonly referred to as AITC, is a highly specialized chiral derivatizing agent (CDA) used primarily for the pre-column reversed-phase HPLC resolution of enantiomeric primary and secondary amines, including non-esterified amino acids and amphetamines [1]. Featuring an isothiocyanate reactive group and an acetyl-protected alpha-D-arabinopyranosyl stereocenter, AITC reacts rapidly with amines under mild conditions to form stable, highly UV-absorbent thiourea diastereomers [2]. In procurement and analytical method development, AITC is selected for its ability to bypass complex sample extraction steps, its high molar absorptivity, and its unique steric profile, which provides complementary enantioselectivity to the more common glucopyranosyl analog (GITC) [3].

Research Fit

Pre-column derivatization for non-esterified amino acids, amines, and amino alcohols — resolved on standard C18 reversed-phase columns
Certified optical rotation for identity control; storage at −20 °C supports reagent stability

Substituting AITC with generic chiral derivatizing agents like (R)-(+)-1-phenylethyl isocyanate (PEIC) or Mosher's acid chloride (MTPA-Cl) often leads to suboptimal chromatographic performance or workflow bottlenecks [1]. Unlike MTPA-Cl, which requires strictly anhydrous conditions and often necessitates pre-esterification of amino acids, AITC reacts directly with non-esterified amino acids in aqueous-organic mixtures, allowing for direct HPLC injection [2]. Furthermore, while the closely related 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is a common substitute, AITC lacks the bulky C5-hydroxymethyl group and features an alpha-anomeric linkage [3]. This distinct structural difference alters the steric environment of the resulting thiourea, often yielding different separation factors or reversing the elution order—a critical requirement when a trace enantiomeric impurity must be eluted before the main peak to avoid tailing overlap [3].

Substitution Risk

! α-D-Arabinopyranosyl vs β-D-glucopyranosyl scaffold may shift diastereomer retention and resolution.
! Substitution without validation may cause co-elution or elution order inversion, compromising ee determination.
! Generic sourcing without certified optical rotation and purity documentation may reduce inter-laboratory reproducibility.

Superior Baseline Resolution of Amphetamine Enantiomers vs. PEIC

When resolving chiral ring-substituted 1-phenyl-2-aminopropanes, AITC provides significantly better chromatographic separation than standard isocyanates. Studies demonstrate that AITC achieves greater than 98% baseline separation of diastereomers, whereas (R)-(+)-1-phenylethyl isocyanate (PEIC) yields incomplete resolution under identical reversed-phase conditions [1].

Evidence DimensionEnantiomeric baseline separation of 1-phenyl-2-aminopropanes
Target Compound Data>98% baseline separation
Comparator Or Baseline(R)-(+)-1-phenylethyl isocyanate (PEIC) (incomplete resolution)
Quantified DifferenceAITC achieved near-complete (>98%) baseline separation, whereas PEIC failed to fully resolve the diastereomers.
ConditionsReversed-phase HPLC (C18), methanol-water mobile phase, 25-70 °C derivatization for 60 min.

Ensures highly accurate quantification of trace enantiomeric impurities in pharmaceutical or forensic applications without peak overlap.

Amphetamine Resolution
Head-to-head
>98% baseline separation (AITC) vs GITC >98%; PEIC incomplete resolution
Supports amphetamine enantiomer analysis with reported equivalent resolution to GITC.
C18 RP-HPLC, MeOH–H₂O, UV detection

Workflow Efficiency: Direct Derivatization of Non-Esterified Amino Acids

A major procurement advantage of AITC is its processability in analytical workflows. Unlike traditional acyl chlorides such as MTPA-Cl, which require anhydrous conditions and pre-esterification of amino acids, AITC reacts directly with free amino acids in aqueous-organic mixtures. This allows the resulting thiourea mixture to be injected directly into the chromatograph without post-reaction extraction [1].

Evidence DimensionPre-column derivatization workflow steps
Target Compound DataDirect reaction and HPLC injection (0 extraction steps)
Comparator Or BaselineTraditional acyl chlorides (e.g., MTPA-Cl) (requires anhydrous conditions and pre-esterification)
Quantified DifferenceEliminates esterification and post-reaction extraction steps, significantly reducing sample handling time.
ConditionsAqueous/organic mixture with base catalyst at room temperature.

Streamlines high-throughput screening of chiral amines and amino acids by removing complex sample preparation bottlenecks.

Amino Acid Enantiomer Panel
Head-to-head
Complete resolution for all tested enantiomer pairs (100%)
Reported universal applicability across diverse amino acid side chains.
RP-HPLC, MeOH–phosphate buffer pH 2.8, 250 nm

Complementary Elution Control via Steric Modification

AITC provides a critical structural alternative to the widely used GITC. Because AITC features an alpha-anomeric linkage and lacks the bulky C5-hydroxymethyl group found in GITC, it creates a different steric environment upon thiourea formation. This structural variation can alter separation factors and, in some cases, reverse the elution order of diastereomers compared to GITC [1].

Evidence DimensionSteric bulk and elution order manipulation
Target Compound DataAlpha-anomeric linkage, lacking C5-hydroxymethyl group
Comparator Or BaselineGITC (Beta-anomeric linkage, contains C5-hydroxymethyl group)
Quantified DifferenceProvides an alternative steric environment that alters separation factors or reverses elution orders compared to GITC.
ConditionsReversed-phase HPLC of amino acid thiourea derivatives.

Allows chromatographers to select a reagent that elutes the trace enantiomer before the major peak, preventing tailing interference.

UHPLC Speed
Head-to-head
Amphetamines: 2–5 min; 10 β-blockers: ≤3 min; single: ≤1 min
Supports high-throughput enantiomeric purity testing on UHPLC platforms.
Sub-2 µm particles, very high pressure; vs Marfey's reagent

High UV Detectability of Formed Diastereomers

The thiourea derivatives formed by the reaction of AITC with amines exhibit excellent photometric properties. The product diastereomers have a molar extinction coefficient of approximately 12,000 L·mol⁻¹·cm⁻¹ at 250 nm, compared to only about 1,000 L·mol⁻¹·cm⁻¹ for the unreacted AITC reagent [1].

Evidence DimensionMolar extinction coefficient at 250 nm
Target Compound Data~12,000 L·mol⁻¹·cm⁻¹ (thiourea product)
Comparator Or Baseline~1,000 L·mol⁻¹·cm⁻¹ (unreacted reagent background)
Quantified Difference12-fold higher UV absorbance for the product compared to the reagent background.
ConditionsUV detection at 250 nm post-derivatization.

Enables high-sensitivity UV detection of trace enantiomers without baseline interference from excess derivatizing agent.

Derivatization Conditions
Cross-study comparable
Room temperature reaction; direct injection; complete within 60 min
Simplifies sample handling; supports routine amino acid analysis workflow.
Mild conditions; no extraction or quenching required
Orthogonal Selectivity
Class-level inference
α-D-Arabinopyranosyl scaffold alters diastereomer retention vs β-D-glucopyranosyl
Provides complementary chiral recognition; may resolve pairs unresolved by GITC.
Data to verify; no universal resolution factor
Column Longevity
Head-to-head
AITC: no column degradation; cyclodextrin additive method: reported column degradation
Supports column-friendly method; may reduce consumable costs in high-throughput labs.
UHPLC sub-2 µm columns; amphetamine model analytes

Forensic and Pharmaceutical Amphetamine Profiling

Because AITC achieves >98% baseline separation for 1-phenyl-2-aminopropanes, it is the ideal CDA for determining the enantiomeric composition of abused amine drugs or verifying the chiral purity of pharmaceutical amphetamine formulations [1].

High-Throughput Amino Acid Enantiomeric Purity Assays

Leveraging its ability to react directly with non-esterified amino acids without requiring extraction, AITC is highly suited for rapid, high-throughput HPLC screening of synthetic amino acid batches in industrial QC labs [2].

Resolution of Sterically Hindered Amines Requiring Elution Reversal

When the major enantiomer's peak tailing obscures a trace impurity using GITC, AITC's distinct alpha-arabinopyranosyl structure provides an alternative steric environment that can reverse the elution order, ensuring the trace impurity is detected cleanly [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral amine pharmaceutical purity testing
Pre-column derivatization for C18 HPLC
Baseline separation on standard reversed-phase columns
Absolute configuration of non-proteinogenic amino acids
Universal amino acid enantiomer resolution
Complete resolution across diverse side-chain chemistries
Forensic enantiomeric profiling of amphetamines
Fast UHPLC-compatible derivatization
Sub-5 minute run time and column longevity
Orthogonal method development for challenging pairs
Arabinopyranosyl scaffold for complementary selectivity
Elution order inversion and resolution of unresolved pairs

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

62414-75-9

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